(S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate
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Overview
Description
Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate is a complex organic compound that belongs to the class of esters. Esters are characterized by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This compound is particularly interesting due to its unique structure, which includes a benzyl group, a biphenyl moiety, and a Boc-protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate typically involves multiple steps. One common method starts with the commercially available ethyl (S)-lactate. The α-hydroxy ester is converted in the first step to ethyl (S)-2-(benzyloxy)propionate by O-benzylation . This intermediate is then subjected to further reactions to introduce the biphenyl and Boc-protected amino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate can undergo various types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of complex organic molecules for various industrial applications
Mechanism of Action
The mechanism of action of Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with various biological molecules. The biphenyl moiety provides structural rigidity, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Benzyl propionate: Similar ester structure but lacks the biphenyl and Boc-protected amino groups.
Ethyl acetate: A simpler ester with different functional groups.
Methyl butyrate: Another ester with a different alkyl group.
Uniqueness
Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate is unique due to its combination of a benzyl group, a biphenyl moiety, and a Boc-protected amino group
Properties
Molecular Formula |
C27H29NO4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C27H29NO4/c1-26(2,3)32-25(30)28-27(4,24(29)31-19-20-11-7-5-8-12-20)23-17-15-22(16-18-23)21-13-9-6-10-14-21/h5-18H,19H2,1-4H3,(H,28,30)/t27-/m0/s1 |
InChI Key |
YXKIXFLUGAVMPW-MHZLTWQESA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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